molecular formula C19H21FN2O4S B5236387 1-((4-fluorophenyl)sulfonyl)-N-(2-methoxyphenyl)piperidine-4-carboxamide CAS No. 460046-48-4

1-((4-fluorophenyl)sulfonyl)-N-(2-methoxyphenyl)piperidine-4-carboxamide

Cat. No.: B5236387
CAS No.: 460046-48-4
M. Wt: 392.4 g/mol
InChI Key: RBJAEFSJHSZRGX-UHFFFAOYSA-N
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Description

1-((4-fluorophenyl)sulfonyl)-N-(2-methoxyphenyl)piperidine-4-carboxamide is a synthetic organic compound It is characterized by the presence of a piperidine ring, a sulfonyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-fluorophenyl)sulfonyl)-N-(2-methoxyphenyl)piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using reagents like sulfur trioxide or chlorosulfonic acid.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is attached through nucleophilic aromatic substitution reactions.

    Formation of the Carboxamide Group: The carboxamide group is formed through amidation reactions, typically using amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-((4-fluorophenyl)sulfonyl)-N-(2-methoxyphenyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in polar solvents.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the fluorine atom.

Scientific Research Applications

1-((4-fluorophenyl)sulfonyl)-N-(2-methoxyphenyl)piperidine-4-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-((4-fluorophenyl)sulfonyl)-N-(2-methoxyphenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and ion channels.

    Pathways Involved: Modulation of signaling pathways, inhibition of enzyme activity, and alteration of receptor function.

Comparison with Similar Compounds

Similar Compounds

  • 1-((4-chlorophenyl)sulfonyl)-N-(2-methoxyphenyl)piperidine-4-carboxamide
  • 1-((4-bromophenyl)sulfonyl)-N-(2-methoxyphenyl)piperidine-4-carboxamide
  • 1-((4-methylphenyl)sulfonyl)-N-(2-methoxyphenyl)piperidine-4-carboxamide

Uniqueness

1-((4-fluorophenyl)sulfonyl)-N-(2-methoxyphenyl)piperidine-4-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physical properties compared to its analogs with different substituents.

Properties

IUPAC Name

1-(4-fluorophenyl)sulfonyl-N-(2-methoxyphenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O4S/c1-26-18-5-3-2-4-17(18)21-19(23)14-10-12-22(13-11-14)27(24,25)16-8-6-15(20)7-9-16/h2-9,14H,10-13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBJAEFSJHSZRGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101150142
Record name 1-[(4-Fluorophenyl)sulfonyl]-N-(2-methoxyphenyl)-4-piperidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101150142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

460046-48-4
Record name 1-[(4-Fluorophenyl)sulfonyl]-N-(2-methoxyphenyl)-4-piperidinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=460046-48-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(4-Fluorophenyl)sulfonyl]-N-(2-methoxyphenyl)-4-piperidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101150142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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